molecular formula C22H30N2 B14920412 1-(4-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine

1-(4-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine

Cat. No.: B14920412
M. Wt: 322.5 g/mol
InChI Key: CEZQGAFSYROOLS-UHFFFAOYSA-N
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Description

1-(4-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

The synthesis of 1-(4-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: Starting with ethylenediamine, the piperazine ring is formed through cyclization reactions.

    Substitution with 4-Methylcyclohexyl Group: The piperazine ring is then reacted with 4-methylcyclohexyl chloride under basic conditions to introduce the 4-methylcyclohexyl group.

    Attachment of Naphthalen-1-ylmethyl Group: Finally, the compound is reacted with naphthalen-1-ylmethyl chloride in the presence of a base to attach the naphthalen-1-ylmethyl group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine nitrogen can be substituted with various electrophiles, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: It is studied for its potential biological activity, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions and effects.

Comparison with Similar Compounds

1-(4-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine can be compared with other similar compounds, such as:

    1-(4-Methylcyclohexyl)-4-benzylpiperazine: This compound has a benzyl group instead of a naphthalen-1-ylmethyl group, leading to different chemical and biological properties.

    1-(4-Methylcyclohexyl)-4-(phenylmethyl)piperazine: The phenylmethyl group in this compound also results in distinct properties compared to the naphthalen-1-ylmethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activity.

Properties

Molecular Formula

C22H30N2

Molecular Weight

322.5 g/mol

IUPAC Name

1-(4-methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine

InChI

InChI=1S/C22H30N2/c1-18-9-11-21(12-10-18)24-15-13-23(14-16-24)17-20-7-4-6-19-5-2-3-8-22(19)20/h2-8,18,21H,9-17H2,1H3

InChI Key

CEZQGAFSYROOLS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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